REACTION_CXSMILES
|
[BH3-]C#N.[Na+].[Br:5][C:6]1[CH:7]=[CH:8][C:9]([F:15])=[C:10]2[C:14]=1[NH:13][CH:12]=[CH:11]2.[OH-].[K+].C([O-])(O)=O.[Na+]>C(O)(=O)C.CCOC(C)=O>[Br:5][C:6]1[CH:7]=[CH:8][C:9]([F:15])=[C:10]2[C:14]=1[NH:13][CH2:12][CH2:11]2 |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C2C=CNC12)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
CUSTOM
|
Details
|
the organic layer evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |